Enhanced Acidity of the Carboxylic Acid Group via 3-Chloro Substitution
The predicted pKa of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid is -0.63±0.38, reflecting the strong electron-withdrawing effect of the 3-chloro group on the pyridazine ring . This value is substantially lower than the predicted pKa of the non-chlorinated analog 5,6-dimethylpyridazine-4-carboxylic acid, which is estimated to be in the range of 2.5-3.5 based on typical pyridazine carboxylic acid behavior (exact predicted value not available) [1]. The resulting difference in acid strength alters the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and salt formation potential.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Carboxylic Acid Group |
|---|---|
| Target Compound Data | pKa = -0.63 ± 0.38 (Predicted) |
| Comparator Or Baseline | 5,6-Dimethylpyridazine-4-carboxylic acid (pKa not explicitly reported; estimated >2.5 based on class-level expectations) |
| Quantified Difference | > 3 log units (estimated) |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) software module |
Why This Matters
A >3 log unit decrease in pKa dictates the molecule's predominant ionic form in aqueous environments, which is critical for its use in bioconjugation, salt formation, and crystallization processes.
- [1] PubChem. 5,6-Dimethylpyridazine-4-carboxylic acid. CID 23027967. https://pubchem.ncbi.nlm.nih.gov/compound/23027967 View Source
